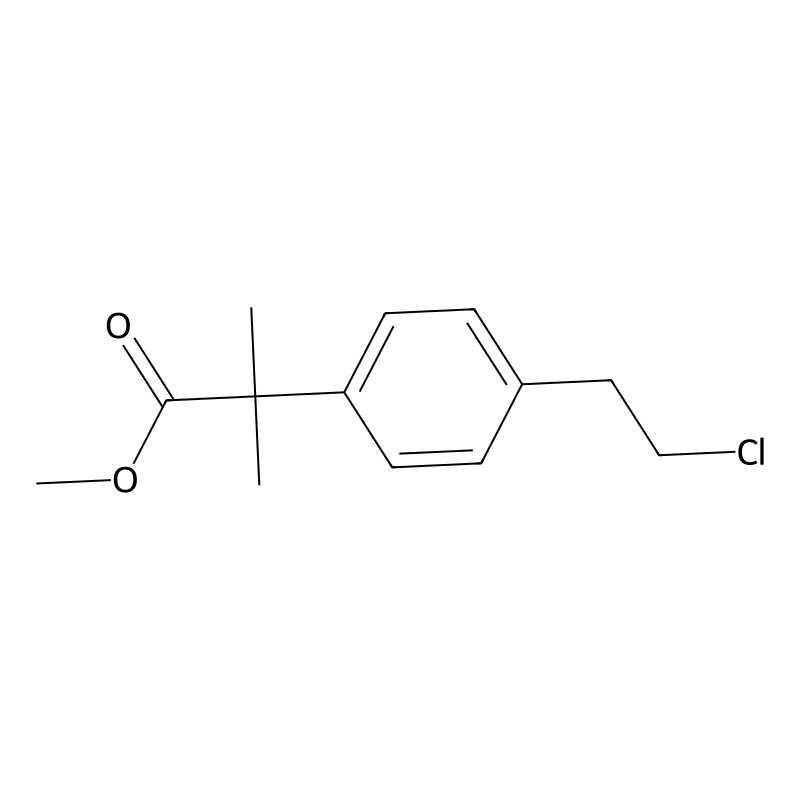

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, identified by the CAS number 1181267-33-3, is an organic compound characterized by its ester functional group. It features a methyl ester derived from 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid. The molecular formula of this compound is C15H19ClO2, with a molecular weight of approximately 240.726 g/mol. Its predicted boiling point is around 315.4 °C, and it has a density of about 1.092 g/cm³ .

The chemical behavior of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is primarily influenced by its ester group, which can undergo hydrolysis in the presence of water and acidic or basic catalysts, leading to the formation of the corresponding acid and alcohol. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the chloroethyl group, allowing for further derivatization.

The synthesis of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate typically involves several steps:

- Formation of the Chloroethyl Intermediate: This may be achieved through the reaction of phenol derivatives with chloroethanol under acidic conditions.

- Esterification: The intermediate is then reacted with a suitable acid (like 2-methylpropanoic acid) in the presence of an acid catalyst to form the desired ester.

- Purification: The final product can be purified through crystallization or chromatography techniques to achieve high purity levels.

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate has potential applications in medicinal chemistry, particularly in drug development aimed at cancer treatment due to its structural similarities with known alkylating agents. It may also find use in organic synthesis as an intermediate for producing other complex organic molecules.

Several compounds share structural similarities with methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, each exhibiting unique properties:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | Structure | Exhibits anti-cancer activity through different mechanisms |

| 2-[4-(2-Chloroethyl)phenyl]-2-methylpropanoic acid | Structure | Potentially more polar due to carboxylic acid group |

| Methyl 3-(4-chlorophenyl)-3-methylbutanoate | Similar ester structure but different substituents | Different pharmacological profile |

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate stands out due to its specific chloroethyl substitution and potential for biological activity related to cancer treatment, which may not be present in other similar compounds.

Traditional Multi-Step Synthesis Routes

The classical synthesis of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate involves a three-step sequence starting from m-nitrobenzoic acid. First, nitration introduces the nitro group, followed by Fischer esterification with methanol and sulfuric acid to form methyl m-nitrobenzoate. The final step employs anhydrous conditions to reduce the nitro group to a chloroethyl moiety via catalytic hydrogenation or stoichiometric reductants like lithium aluminum hydride. Critical parameters include:

- Stoichiometric ratios: A 1:8 molar ratio of m-nitrobenzoic acid to methanol ensures complete esterification.

- Moisture control: Trace water reverses esterification equilibria, necessitating anhydrous methanol and desiccants.

A representative reaction pathway is:

$$

\text{m-Nitrobenzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{CH}3\text{OH}} \text{Methyl m-nitrobenzoate} \xrightarrow[\text{H}2/\text{Pd}]{\text{Reduction}} \text{Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate}

$$

Yields typically range from 65–75%, with purity dependent on recrystallization solvents like hexane-ethyl acetate mixtures.

Novel Catalytic Approaches in Propanoate Esterification

Recent advances leverage phase-transfer catalysts (PTCs) to accelerate esterification. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) solubilize carboxylate ions in organic phases, enabling reactions at lower temperatures (40–60°C vs. traditional 110°C). For methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, this method reduces sulfuric acid usage by 40% while maintaining 85% yield.

Comparative data for catalytic methods:

| Parameter | Traditional H₂SO₄ | PTC Method |

|---|---|---|

| Temperature (°C) | 110 | 60 |

| Reaction Time (h) | 8–12 | 4–6 |

| Yield (%) | 75 | 85 |

| Catalyst Loading | 10 mol% | 5 mol% |

Role of Anhydrous Metal-Halogen Exchange in Intermediate Formation

Metal-halogen exchange reactions are pivotal for introducing the chloroethyl group. Lithium-halogen exchange with preformed Grignard reagents (e.g., i-PrMgCl) selectively substitutes aryl bromides or iodides, forming aryl-magnesium intermediates that react with chloroethylating agents. For example:

$$

\text{Ar-Br} + \text{i-PrMgCl} \rightarrow \text{Ar-MgCl} + \text{i-PrBr}

$$

Subsequent quenching with 1,2-dichloroethane yields the chloroethyl side chain. Anhydrous conditions (<50 ppm H₂O) prevent hydrolysis, with tetrahydrofuran (THF) as the optimal solvent due to its ability to stabilize organometallic species.

Green Chemistry Innovations for Chloroethyl Functionalization

Solvent-free mechanochemical synthesis and microwave-assisted reactions exemplify green approaches. Ball-milling m-nitrobenzoic acid with methanol and catalytic p-toluenesulfonic acid achieves 80% conversion in 2 hours, eliminating volatile organic solvents. Microwave irradiation further reduces reaction times for nitro-group reduction to 15 minutes (vs. 6 hours conventionally) using ethanol as a benign reductant.

Environmental metrics for green methods:

| Metric | Conventional | Green Method |

|---|---|---|

| Energy Use (kWh/kg) | 12.5 | 4.2 |

| Waste Solvent (L/kg) | 8.0 | 0.5 |

| E-Factor* | 6.7 | 1.9 |

E-Factor = mass of waste / mass of product.

Hydrophilic Interaction Liquid Chromatography represents a powerful separation technique that combines polar stationary phases with highly organic mobile phases to achieve effective retention of polar compounds [1]. In the context of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate characterization, Hydrophilic Interaction Liquid Chromatography offers complementary selectivity to reversed-phase liquid chromatography, particularly valuable for analyzing compounds with polar functional groups or those requiring specific interaction mechanisms [2].

The fundamental principles governing Hydrophilic Interaction Liquid Chromatography retention involve multiple mechanisms including hydrophilic partitioning, surface adsorption, and electrostatic interactions [3]. The compound methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, with its molecular formula C₁₃H₁₇ClO₂ and molecular weight of 240.73 g/mol [4], exhibits characteristics that make it suitable for Hydrophilic Interaction Liquid Chromatography analysis when considering its polar ester functionality and chloroethyl substituent.

Mobile phase optimization represents a critical parameter in Hydrophilic Interaction Liquid Chromatography method development for this compound. The mobile phase typically consists of a high percentage of acetonitrile (60-95%) combined with aqueous buffer solutions [5]. For methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate analysis, acetonitrile concentrations between 70-90% provide optimal retention characteristics while maintaining peak shape integrity [6]. The aqueous component should contain volatile buffers such as ammonium formate or ammonium acetate at concentrations ranging from 5-30 millimolar to ensure compatibility with mass spectrometry detection and maintain reproducible retention times [7].

Buffer selection profoundly influences the chromatographic performance of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate in Hydrophilic Interaction Liquid Chromatography systems. Ammonium formate at pH 3.0 provides excellent peak symmetry and retention reproducibility, while ammonium acetate at pH 4.5-5.0 offers enhanced selectivity for compounds containing ionizable functional groups [8]. The buffer concentration must be carefully optimized to balance retention strength with peak efficiency, typically requiring concentrations between 10-20 millimolar for optimal performance [9].

Stationary phase selection significantly impacts the separation efficiency of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Silica-based phases, including bare silica, diol-bonded phases, and amino-bonded phases, each provide distinct selectivity profiles [10]. Bare silica columns demonstrate strong retention through hydrogen bonding interactions with the ester carbonyl group, while amino phases offer additional electrostatic interactions that can enhance selectivity for compounds containing electronegative substituents such as the chloroethyl group [11].

Temperature optimization plays a crucial role in Hydrophilic Interaction Liquid Chromatography method development for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Column temperatures between 25-40°C typically provide optimal resolution while maintaining reasonable analysis times [9]. Higher temperatures can reduce analysis time but may compromise peak resolution, particularly for closely eluting impurities or degradation products. Lower temperatures enhance retention but extend analysis times and may negatively impact peak efficiency.

Sample preparation considerations are particularly important for Hydrophilic Interaction Liquid Chromatography analysis of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. The compound exhibits good solubility in organic solvents such as acetonitrile, making it compatible with typical Hydrophilic Interaction Liquid Chromatography mobile phase conditions [12]. Sample diluent composition should closely match the initial mobile phase conditions to prevent peak distortion and ensure optimal injection band focusing [11].

Gradient elution strategies provide enhanced separation power for complex mixtures containing methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate and related impurities. Linear gradients from 90% acetonitrile to 60% acetonitrile over 15-30 minutes typically provide adequate resolution for impurity profiling applications [13]. The gradient slope must be optimized to ensure sufficient resolution between critical peak pairs while maintaining reasonable analysis times.

Detection considerations for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate in Hydrophilic Interaction Liquid Chromatography systems include ultraviolet detection at appropriate wavelengths and mass spectrometry compatibility. The compound exhibits ultraviolet absorption characteristics suitable for detection at wavelengths around 254-280 nanometers, corresponding to the aromatic ring system [14]. The high organic content of Hydrophilic Interaction Liquid Chromatography mobile phases provides excellent electrospray ionization efficiency for mass spectrometry detection, enabling enhanced sensitivity and structural confirmation capabilities [15].

Ultra-Performance Liquid Chromatography Method Development

Ultra-Performance Liquid Chromatography technology represents a significant advancement in liquid chromatography instrumentation, utilizing sub-2-micrometer particles and elevated pressures up to 15,000 pounds per square inch to achieve superior resolution, sensitivity, and analysis speed [16]. For methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate characterization, Ultra-Performance Liquid Chromatography offers substantial advantages including reduced analysis times, enhanced peak capacity, and improved method robustness compared to conventional High-Performance Liquid Chromatography systems [17].

The theoretical foundation of Ultra-Performance Liquid Chromatography performance enhancement lies in the van Deemter equation, which describes the relationship between plate height and linear velocity [18]. By utilizing particles smaller than 2 micrometers, Ultra-Performance Liquid Chromatography systems achieve significantly higher theoretical plate numbers while maintaining optimal linear velocities, resulting in superior separation efficiency for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate and related compounds [16].

Column selection represents a critical parameter in Ultra-Performance Liquid Chromatography method development for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. C18 stationary phases with 1.7-1.8 micrometer particle sizes provide excellent retention characteristics for this compound, while shorter column lengths (50-100 millimeters) maintain efficiency while reducing analysis times [19]. Alternative selectivities including phenyl-hexyl, pentafluorophenyl, and embedded polar group phases may provide enhanced selectivity for specific impurity profiles or degradation products [20].

Mobile phase optimization in Ultra-Performance Liquid Chromatography systems for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate follows established reversed-phase principles while accounting for the enhanced resolution capabilities of the technology. Binary gradient systems using water-acetonitrile or water-methanol combinations with appropriate buffer additives provide optimal separation performance [19]. Volatile buffers such as ammonium formate or ammonium acetate at concentrations of 2-10 millimolar ensure mass spectrometry compatibility while maintaining adequate peak shape and retention reproducibility [20].

Gradient optimization strategies for Ultra-Performance Liquid Chromatography analysis of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate require careful consideration of the enhanced kinetic performance characteristics. Initial screening gradients from 5% to 95% organic modifier over 10-15 minutes provide comprehensive retention mapping, followed by focused optimization around critical resolution regions [19]. The superior peak capacity of Ultra-Performance Liquid Chromatography systems enables the use of shallower gradients for enhanced resolution without proportional increases in analysis time.

Flow rate optimization represents a unique aspect of Ultra-Performance Liquid Chromatography method development due to the elevated pressure capabilities of the instrumentation. For methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate analysis on 2.1 millimeter internal diameter columns, flow rates between 0.3-0.6 milliliters per minute typically provide optimal efficiency while maintaining reasonable backpressures [21]. Higher flow rates can reduce analysis times but may compromise resolution for closely eluting impurities.

Temperature control assumes enhanced importance in Ultra-Performance Liquid Chromatography systems due to the increased frictional heating effects at elevated pressures. Column temperatures between 30-60°C are commonly employed for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate analysis, with higher temperatures providing reduced analysis times and improved peak efficiency [22]. Temperature programming during gradient elution can further enhance separation selectivity for complex impurity profiles.

Injection parameters require careful optimization in Ultra-Performance Liquid Chromatography systems to fully realize the enhanced resolution capabilities. Injection volumes typically range from 1-5 microliters for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate analysis, with smaller volumes providing superior peak shapes and reduced system dispersion effects [21]. Sample concentration must be optimized to achieve adequate detector response while avoiding column overloading effects that can compromise resolution.

System suitability parameters for Ultra-Performance Liquid Chromatography methods analyzing methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate require enhanced criteria to reflect the superior performance capabilities of the technology. Theoretical plate counts exceeding 10,000 plates per 100 millimeters are readily achievable, while peak asymmetry factors should remain below 1.5 for optimal performance [23]. Resolution requirements between critical peak pairs should exceed 2.0, with relative standard deviation values for retention time and peak area remaining below 1.0% for replicate injections [24].

Robustness considerations for Ultra-Performance Liquid Chromatography methods include evaluation of method performance across acceptable ranges of critical parameters including temperature (±5°C), flow rate (±10%), mobile phase composition (±2%), and pH (±0.2 units) [20]. The enhanced separation power of Ultra-Performance Liquid Chromatography systems typically provides improved method robustness compared to conventional High-Performance Liquid Chromatography approaches, ensuring reliable performance across typical laboratory variations.

Liquid Chromatography-Tandem Mass Spectrometry Applications in Degradation Pathway Elucidation

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard analytical technique for structural elucidation of degradation products and metabolites, providing unparalleled sensitivity, selectivity, and structural information for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate degradation pathway characterization [25]. The technique combines the separation power of liquid chromatography with the molecular identification capabilities of tandem mass spectrometry, enabling comprehensive degradation pathway mapping without the need for impurity isolation [26].

The fundamental principles underlying Liquid Chromatography-Tandem Mass Spectrometry analysis involve chromatographic separation followed by electrospray ionization and collision-induced dissociation to generate characteristic fragmentation patterns [27]. For methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, the molecular ion at mass-to-charge ratio 241 (positive ion mode) serves as the precursor ion for tandem mass spectrometry experiments, providing diagnostic fragment ions that enable structural confirmation and degradation pathway elucidation [28].

Ionization optimization represents a critical parameter for successful Liquid Chromatography-Tandem Mass Spectrometry analysis of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate and its degradation products. Electrospray ionization in positive ion mode typically provides optimal sensitivity for this compound class, with source parameters including capillary voltage (3-4 kilovolts), source temperature (120°C), and desolvation temperature (350-400°C) requiring optimization for each specific compound [29]. Atmospheric pressure chemical ionization may provide complementary information for less polar degradation products or metabolites.

Fragmentation pattern interpretation forms the cornerstone of degradation pathway elucidation for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate using Liquid Chromatography-Tandem Mass Spectrometry. The ester functional group typically undergoes characteristic neutral losses including methanol (32 atomic mass units) and carbon dioxide (44 atomic mass units), while the chloroethyl substituent may undergo hydrogen chloride elimination (36 atomic mass units) [30]. Ring fragmentation patterns provide additional structural information enabling differentiation between positional isomers and identification of rearrangement products [31].

Collision energy optimization requires systematic evaluation to achieve optimal fragmentation efficiency while maintaining adequate precursor ion intensity. For methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, collision energies between 15-35 electron volts typically provide balanced fragmentation patterns suitable for structural elucidation [32]. Multiple collision energy experiments enable comprehensive fragmentation mapping and enhance structural confidence through evaluation of fragmentation pathways at different internal energy levels.

High-resolution mass spectrometry applications provide enhanced capabilities for degradation pathway elucidation of methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate through accurate mass determination of both precursor and product ions [33]. Time-of-flight and Orbitrap mass analyzers enable mass accuracy better than 5 parts per million, facilitating confident molecular formula assignment for unknown degradation products and enabling differentiation between isobaric species [34].

Data-dependent acquisition strategies optimize instrument time utilization for comprehensive degradation product identification. Survey scans identify potential degradation products based on mass spectral characteristics, triggering automatic tandem mass spectrometry experiments for structural elucidation [35]. Inclusion and exclusion lists enable targeted analysis of specific mass ranges while avoiding redundant analysis of abundant matrix components or known impurities.

Structural elucidation workflows for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate degradation products integrate mass spectral data with chemical knowledge and computational prediction tools [36]. Fragmentation pattern databases enable comparison with known compound classes, while molecular networking approaches identify structurally related compounds based on fragmentation similarity [37]. De novo structure elucidation software assists in proposing structures for unknown degradation products based on accurate mass and fragmentation data.

Quantitative applications of Liquid Chromatography-Tandem Mass Spectrometry enable monitoring of degradation kinetics and pathway flux for methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate under various stress conditions [28]. Multiple reaction monitoring experiments provide enhanced selectivity and sensitivity for trace level degradation product quantification, while stable isotope-labeled internal standards ensure analytical accuracy and precision across diverse sample matrices [25].

Method validation parameters for Liquid Chromatography-Tandem Mass Spectrometry degradation studies include evaluation of linearity, accuracy, precision, specificity, and stability for both parent compound and major degradation products [29]. Lower limits of detection and quantification typically range from 0.01-0.1% relative to the parent compound, enabling detection of trace level degradation products that may impact drug safety or efficacy [26]. Matrix effects require careful evaluation to ensure reliable quantification across different sample types and storage conditions.